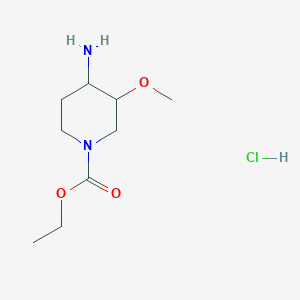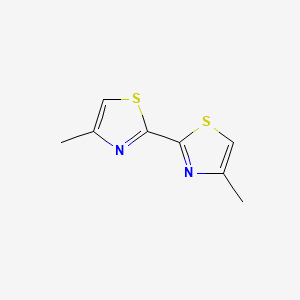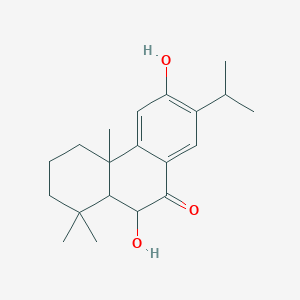![molecular formula C34H39N3O8S B12103407 (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple functional groups, including amino, ethynyl, hydroxy, methoxy, methyl, oxo, and acetate groups. Its intricate heptacyclic framework makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires precise control of reaction conditions and the use of advanced techniques such as chromatography for purification. The scalability of the synthesis process is often limited, making it a compound of interest primarily for research purposes rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds.
Biology
In biological research, it serves as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry
Mécanisme D'action
The mechanism by which (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its intricate heptacyclic structure and the presence of multiple functional groups. These features confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C34H39N3O8S |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(26-amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate |
InChI |
InChI=1S/C34H39N3O8S/c1-7-18-30(45-16(5)38)25-24(32-31(18)43-14-44-32)22-12-42-34(40)19(35)13-46-33(25)27-26-23-17(10-15(4)29(41-6)28(23)39)11-21(36(26)9-3)20(8-2)37(22)27/h2,10,19-22,26-27,33,39H,7,9,11-14,35H2,1,3-6H3 |
Clé InChI |
LSSZSTLHKVHAHX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)




![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)


